molecular formula C20H18ClNO B5248991 N-[3-(benzyloxy)benzyl]-4-chloroaniline

N-[3-(benzyloxy)benzyl]-4-chloroaniline

Katalognummer: B5248991
Molekulargewicht: 323.8 g/mol
InChI-Schlüssel: WJYNIKSEPGFCHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(Benzyloxy)benzyl]-4-chloroaniline is a chemical building block of interest in medicinal chemistry and neuroscience research. Compounds featuring the 3-benzyloxybenzylamino chemotype have been identified as key scaffolds in the development of novel bioactive molecules . Specifically, this structural motif is being explored in the design of potential inhibitors for targets like butyrylcholinesterase (BChE), an enzyme implicated in the cholinergic pathways associated with neurodegenerative diseases . Furthermore, research into similar benzyloxy-containing compounds has demonstrated their utility as selective antagonists for dopamine receptors, providing valuable tool compounds for studying the central nervous system . As a secondary amine with aromatic chloro and benzyloxy substituents, it serves as a versatile intermediate for further chemical functionalization, allowing researchers to explore structure-activity relationships. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Eigenschaften

IUPAC Name

4-chloro-N-[(3-phenylmethoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO/c21-18-9-11-19(12-10-18)22-14-17-7-4-8-20(13-17)23-15-16-5-2-1-3-6-16/h1-13,22H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYNIKSEPGFCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CNC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

4-Benzyloxy-3-chloroaniline
  • Structure : Benzyloxy group at the 4-position and chloro at the 3-position on the aniline ring.
  • Synthesis : Prepared via reduction of 4-benzyloxy-3-chloronitrobenzene using Fe powder in acetic acid or SnCl₂/HCl, with residual tin controlled to <1 ppm .
  • Applications : Key building block for anti-cancer, anti-diabetic, and antiviral agents .
  • Key Differences : Lacks the N-benzyl group, reducing steric hindrance but decreasing lipophilicity compared to the target compound.
2-(Benzyloxy)-4-chloroaniline
  • Structure : Benzyloxy at the 2-position and chloro at the 4-position on the aniline ring.
  • Properties : Positional isomerism alters electronic effects; the ortho-substituted benzyloxy may hinder rotational freedom, impacting binding affinity in drug candidates .
4-Chloroaniline
  • Structure : Simplest analog with only a chloro group at the 4-position.
  • Reactivity : Prone to oxidation and electrophilic substitution. Used as a precursor in dye and pesticide synthesis .
  • Comparison : Absence of benzyloxy or benzyl groups reduces molecular weight and hydrophobicity, limiting its utility in targeted drug delivery.

Physicochemical Properties

Compound Melting Point (°C) Solubility LogP (Estimated)
4-Benzyloxy-3-chloroaniline 224.4 (HCl salt) Soluble in DCM, EtOAc 3.8
N-[3-(Benzyloxy)benzyl]-4-chloroaniline N/A Likely low water solubility 4.5–5.0
4-Chloroaniline 68–71 Moderate in polar solvents 1.9

The N-benzyl group in the target compound increases LogP significantly compared to 4-chloroaniline, suggesting enhanced bioavailability in hydrophobic environments.

Q & A

Q. What are the established synthetic routes for N-[3-(benzyloxy)benzyl]-4-chloroaniline?

The compound can be synthesized via reductive amination or nucleophilic substitution. A scalable method involves reducing nitro intermediates:

  • Procedure : Start with 4-benzyloxy-3-chloronitrobenzene. Reduce using SnCl₂ in HCl/ethanol under reflux (60–70°C) for 4–6 hours. Isolate via filtration and recrystallization (ethanol/water) to achieve >95% purity .
  • Alternative : React 4-chloroaniline with 3-(benzyloxy)benzyl chloride in dichloromethane (DCM) using triethylamine as a base. Monitor completion via TLC (hexane:ethyl acetate = 4:1) .

Q. How is the compound characterized for structural confirmation?

Use a combination of:

  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 580.1636) .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm) and benzyloxy methylene (δ 4.8–5.1 ppm) .
  • FT-IR : Detect N–H stretches (~3400 cm⁻¹) and C–Cl bonds (~750 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions be addressed?

Regioselectivity in electrophilic aromatic substitution (e.g., nitration, halogenation) is influenced by:

  • Steric effects : The bulky benzyloxy group directs substitution to the para position of the aniline ring.
  • Catalysts : Use Lewis acids like FeCl₃ to enhance para-selectivity. For example, chlorination with Cl₂/FeCl₃ yields >85% para-substituted product .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor meta/para pathways over ortho .

Q. What electrochemical behaviors are observed in 4-chloroaniline derivatives?

Cyclic voltammetry in acetonitrile/water mixtures reveals:

  • Oxidation peaks : At ~0.8 V (vs. Ag/AgCl), corresponding to amine oxidation to quinone imines.
  • pH dependence : Oxidation potential shifts cathodically with increasing pH (Nernstian behavior) .
  • Applications : Electrochemical synthesis of sulfonamide derivatives (e.g., 4-chloro-2-(phenylsulfonyl)aniline) via controlled potential electrolysis .

Q. How does thermal stability impact storage and reaction design?

  • Degradation onset : Observed at ~119°C via TGA, forming chloro derivatives and benzaldehyde byproducts .
  • Storage : Protect from light and moisture (store under N₂ at 4°C). Use stabilizers like BHT (0.1% w/w) to prevent oxidative degradation .

Methodological Challenges

Q. How to resolve contradictions in reported synthesis yields?

Discrepancies (e.g., 34% vs. >90% yields) arise from:

  • Purity of intermediates : Ensure nitro precursors are >98% pure (HPLC).
  • Workup protocols : Optimize recrystallization solvents (e.g., ethanol vs. acetone) to minimize losses .

Q. What strategies mitigate impurities in large-scale synthesis?

  • SnCl₂ residue removal : Wash with 5% NaOH followed by activated charcoal filtration .
  • Byproduct control : Monitor diaryl ether formation via LC-MS and adjust stoichiometry (amine:alkylating agent = 1:1.2) .

Applications in Drug Discovery

Q. How is the compound utilized in protein-templated reactions?

  • Mechanism : Acts as a warhead in dynamic combinatorial libraries. Binds target proteins (e.g., kinases) via hydrogen bonding, enabling in situ assembly of inhibitors .
  • Case study : Generated a triazole-linked inhibitor (IC₅₀ = 120 nM) against EGFR kinase .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.